molecular formula C10H18F3NO B160738 2,2,2-Trifluoro-n-octylacetamide CAS No. 1894-03-7

2,2,2-Trifluoro-n-octylacetamide

Cat. No. B160738
CAS RN: 1894-03-7
M. Wt: 225.25 g/mol
InChI Key: MSCVRLBEXFAOMI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-n-octylacetamide (TFOA) is a fluorinated compound that has gained attention in scientific research for its unique properties and potential applications. TFOA is a synthetic compound that can be synthesized through various methods.

Mechanism Of Action

The mechanism of action of 2,2,2-Trifluoro-n-octylacetamide is not fully understood, but it is believed to interact with lipid membranes and alter their physical properties. 2,2,2-Trifluoro-n-octylacetamide has also been shown to interact with proteins and alter their conformation and function.
Biochemical and Physiological Effects:
2,2,2-Trifluoro-n-octylacetamide has been shown to have a variety of biochemical and physiological effects, including altering the permeability of lipid membranes, inhibiting the activity of enzymes, and inducing changes in gene expression. 2,2,2-Trifluoro-n-octylacetamide has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

2,2,2-Trifluoro-n-octylacetamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, 2,2,2-Trifluoro-n-octylacetamide can be expensive to synthesize and may have limited availability. 2,2,2-Trifluoro-n-octylacetamide can also be toxic and should be handled with care.

Future Directions

There are several future directions for research on 2,2,2-Trifluoro-n-octylacetamide, including its potential use in drug delivery systems, its interactions with lipid membranes and proteins, and its anti-inflammatory and anti-cancer properties. Further studies on the toxicity and safety of 2,2,2-Trifluoro-n-octylacetamide are also needed. Additionally, 2,2,2-Trifluoro-n-octylacetamide could be explored for its potential use in environmental applications, such as in the remediation of contaminated soil and water.
In conclusion, 2,2,2-Trifluoro-n-octylacetamide is a synthetic compound that has gained attention in scientific research for its unique properties and potential applications. 2,2,2-Trifluoro-n-octylacetamide can be synthesized through various methods and has been studied for its potential use in drug delivery systems, as well as its interactions with lipid membranes and proteins. Future research on 2,2,2-Trifluoro-n-octylacetamide could lead to new applications in medicine, environmental remediation, and other fields.

Scientific Research Applications

2,2,2-Trifluoro-n-octylacetamide has been used in scientific research for a variety of applications, including as a surfactant, a solvent, and a reagent in organic synthesis. 2,2,2-Trifluoro-n-octylacetamide has also been studied for its potential use in drug delivery systems and as a ligand in metal-organic frameworks.

properties

CAS RN

1894-03-7

Product Name

2,2,2-Trifluoro-n-octylacetamide

Molecular Formula

C10H18F3NO

Molecular Weight

225.25 g/mol

IUPAC Name

2,2,2-trifluoro-N-octylacetamide

InChI

InChI=1S/C10H18F3NO/c1-2-3-4-5-6-7-8-14-9(15)10(11,12)13/h2-8H2,1H3,(H,14,15)

InChI Key

MSCVRLBEXFAOMI-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C(F)(F)F

Canonical SMILES

CCCCCCCCNC(=O)C(F)(F)F

synonyms

N-Octyltrifluoroacetamide

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

The following similar compounds were all prepared in the same manner, all with similar NMR, acceptable microanalyses, mass spectra, and single spot on TLC: N-propyl-trifluoroacetamide, N-pentyl-trifluoroacetamide, N-octyl-trifluoroacetamide, N-decyl-trifluoroacetamide, N-hexadecyl-trifluoroacetamide, N-octadecyl-trifluoroacetamide.
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